N-ethyl-2,5-dimethylbenzamide
Description
N-ethyl-2,5-dimethylbenzamide is a benzamide derivative characterized by an ethyl group attached to the amide nitrogen and methyl groups at the 2- and 5-positions of the aromatic benzene ring. Benzamides are widely explored due to their tunable substituents, which influence reactivity, stability, and functional roles .
Properties
IUPAC Name |
N-ethyl-2,5-dimethylbenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO/c1-4-12-11(13)10-7-8(2)5-6-9(10)3/h5-7H,4H2,1-3H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZEZRSXUOSUWJD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1=C(C=CC(=C1)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-ethyl-2,5-dimethylbenzamide typically involves the reaction of 2,5-dimethylbenzoic acid with ethylamine. The reaction is carried out under acidic or basic conditions to facilitate the formation of the amide bond. The general reaction scheme is as follows:
Starting Materials: 2,5-dimethylbenzoic acid and ethylamine.
Reaction Conditions: The reaction is usually conducted in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride to activate the carboxylic acid group.
Procedure: The activated 2,5-dimethylbenzoic acid is then reacted with ethylamine to form this compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
N-ethyl-2,5-dimethylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the amide group to an amine group.
Substitution: Electrophilic substitution reactions can occur on the benzene ring, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions may involve reagents like halogens or nitrating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.
Scientific Research Applications
N-ethyl-2,5-dimethylbenzamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of N-ethyl-2,5-dimethylbenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Benzamide Compounds
Structural and Functional Differences
The following table compares key structural features, synthesis routes, and applications of N-ethyl-2,5-dimethylbenzamide (hypothetical) and related benzamides from the evidence:
Key Observations:
- Substituent Effects : The position and nature of substituents critically determine functionality. For example, etobenzanid’s dichlorophenyl and ethoxymethoxy groups enhance its herbicidal activity, while the hydroxyl and tertiary alcohol groups in ’s compound enable metal coordination .
- Synthesis : Most benzamides are synthesized via condensation of benzoyl chlorides with amines. The hypothetical synthesis of this compound would likely follow this route.
- Applications : Substituents dictate niche roles. Electron-withdrawing groups (e.g., Cl, F) in pesticides improve bioactivity, while polar groups (e.g., -OH) aid in catalysis .
Divergence from Acetamide Derivatives
While N-(2,5-dimethoxyphenyl)acetamide () shares an amide bond, its acetamide core (amide linked to methyl group) differs from benzamides. Acetamides often exhibit distinct pharmacokinetic properties, such as altered solubility and metabolic stability, compared to benzamides .
Research Implications and Limitations
The absence of direct data on this compound in the evidence necessitates extrapolation from structural analogs. However, insights can be drawn:
- Synthetic Challenges : Steric hindrance from the 2,5-dimethyl groups could complicate synthesis compared to less-substituted derivatives like ’s compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
